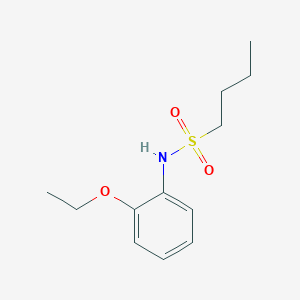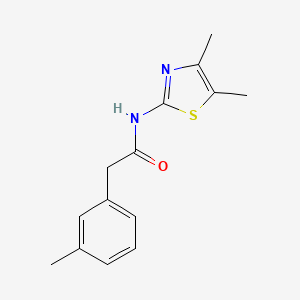
N-(2-ethoxyphenyl)-1-butanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-1-butanesulfonamide, also known as Ebselen, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Ebselen belongs to the class of organoselenium compounds and is known for its potent antioxidant and anti-inflammatory properties.
作用机制
N-(2-ethoxyphenyl)-1-butanesulfonamide exerts its therapeutic effects by modulating various cellular pathways. It acts as a potent antioxidant by scavenging free radicals and reactive oxygen species. N-(2-ethoxyphenyl)-1-butanesulfonamide also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been shown to modulate various signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-1-butanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. N-(2-ethoxyphenyl)-1-butanesulfonamide has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
N-(2-ethoxyphenyl)-1-butanesulfonamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the cell membrane and exert its effects. N-(2-ethoxyphenyl)-1-butanesulfonamide is also stable and can be easily synthesized in large quantities. However, N-(2-ethoxyphenyl)-1-butanesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. N-(2-ethoxyphenyl)-1-butanesulfonamide also has a narrow therapeutic window, which may limit its use in clinical settings.
未来方向
N-(2-ethoxyphenyl)-1-butanesulfonamide has several potential future directions for research. It has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been studied for its potential use in the treatment of COVID-19. Future research could focus on developing N-(2-ethoxyphenyl)-1-butanesulfonamide derivatives with improved pharmacokinetic properties and therapeutic efficacy. N-(2-ethoxyphenyl)-1-butanesulfonamide could also be studied in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-1-butanesulfonamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. It has potent antioxidant and anti-inflammatory properties and has been shown to have potential therapeutic applications in various diseases. N-(2-ethoxyphenyl)-1-butanesulfonamide has several advantages for lab experiments, but also has some limitations. Future research could focus on developing N-(2-ethoxyphenyl)-1-butanesulfonamide derivatives with improved pharmacokinetic properties and therapeutic efficacy.
合成方法
N-(2-ethoxyphenyl)-1-butanesulfonamide can be synthesized by reacting 2-ethoxyphenylamine with 1-chlorobutane and sodium sulfite. The reaction is carried out in the presence of a catalyst such as copper (I) iodide. The resulting product is then purified by recrystallization from ethanol. This method yields N-(2-ethoxyphenyl)-1-butanesulfonamide with high purity and yield.
科学研究应用
N-(2-ethoxyphenyl)-1-butanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been studied for its potential use in the treatment of COVID-19.
属性
IUPAC Name |
N-(2-ethoxyphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-3-5-10-17(14,15)13-11-8-6-7-9-12(11)16-4-2/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHJAMJXOVFLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-azepanylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5488701.png)

![ethyl 5-(4-bromophenyl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5488713.png)
![5-ethyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B5488721.png)
![2-chloro-N-[4-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5488722.png)
![5-chloro-N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5488723.png)
![1-(4-fluorophenyl)-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5488729.png)

![3-amino-9H-indeno[1,2-e][1,2,4]triazin-9-one hydrate](/img/structure/B5488765.png)
![2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5488770.png)
![1-(5-chloro-2-thienyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5488772.png)

![{2-[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5488776.png)
![4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5488794.png)